2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine
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Overview
Description
2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H15N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine-4,6-diamine with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine
- N4-benzyl-6-chloro-2,4-pyrimidinediamine
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
Uniqueness
2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofuran-2-ylmethyl group provides additional steric and electronic effects, influencing its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H16N4O/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h5,8H,2-4,6H2,1H3,(H3,11,12,13,14) |
InChI Key |
VUFVGBDIDCWSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2CCCO2)N |
Origin of Product |
United States |
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